Elovl6-IN-4
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Overview
Description
ELOVL6-IN-4 is a compound that inhibits the activity of elongation of very long chain fatty acids protein 6 (ELOVL6). ELOVL6 is an enzyme involved in the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons. This enzyme plays a crucial role in lipid metabolism and has been implicated in various metabolic disorders, including insulin resistance and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ELOVL6-IN-4 would likely involve scaling up the laboratory synthesis procedures to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
ELOVL6-IN-4, as an inhibitor, primarily interacts with the ELOVL6 enzyme, preventing it from catalyzing the elongation of fatty acids. The compound itself may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
Scientific Research Applications
ELOVL6-IN-4 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of fatty acid elongation and the role of ELOVL6 in lipid metabolism.
Biology: Employed in research to understand the effects of ELOVL6 inhibition on cellular processes and metabolic pathways.
Medicine: Investigated as a potential therapeutic agent for treating metabolic disorders such as insulin resistance, diabetes, and obesity.
Mechanism of Action
ELOVL6-IN-4 exerts its effects by binding to the active site of the ELOVL6 enzyme, thereby inhibiting its activity. This inhibition prevents the elongation of fatty acids, leading to alterations in lipid composition and metabolism. The molecular targets of this compound include the ELOVL6 enzyme itself and the pathways involved in fatty acid synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
ELOVL1-IN-1: Inhibitor of elongation of very long chain fatty acids protein 1 (ELOVL1).
ELOVL4-IN-2: Inhibitor of elongation of very long chain fatty acids protein 4 (ELOVL4).
ELOVL5-IN-3: Inhibitor of elongation of very long chain fatty acids protein 5 (ELOVL5).
Uniqueness
ELOVL6-IN-4 is unique in its specificity for the ELOVL6 enzyme, making it a valuable tool for studying the specific role of ELOVL6 in lipid metabolism. Unlike inhibitors of other ELOVL family members, this compound targets the elongation of fatty acids with 12, 14, and 16 carbons, providing insights into the distinct functions of ELOVL6 .
Properties
Molecular Formula |
C20H20F3N3O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(1S,5R)-3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide |
InChI |
InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)/t15-,16+,17? |
InChI Key |
WYCGDOXAJCYGEC-SJPCQFCGSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4 |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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